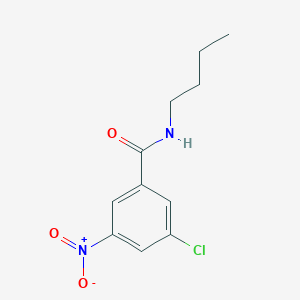

N-Butyl-3-chloro-5-nitrobenzamide

Description

N-Butyl-3-chloro-5-nitrobenzamide (CAS: 1881290-21-6, MFCD29044362) is a substituted benzamide derivative characterized by a nitro group at the 5-position, a chlorine atom at the 3-position, and an N-butyl carboxamide moiety. With a purity of 95%, it is commercially available for research applications ().

Properties

IUPAC Name |

N-butyl-3-chloro-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c1-2-3-4-13-11(15)8-5-9(12)7-10(6-8)14(16)17/h5-7H,2-4H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXLQSSWOSXFLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=CC(=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via 3-Chloro-5-nitrotoluene Oxidation and Amidation

The most efficient route to this compound begins with the synthesis of 3-chloro-5-nitrotoluene, a critical intermediate described in patents EP1443040A1 and US7081548B2.

Preparation of 3-Chloro-5-nitrotoluene

The chlorination of 2-methyl-4-nitroaniline with t-butylhypochlorite in a neutral solvent (e.g., toluene or acetic acid) at room temperature yields 2-chloro-4-nitro-6-methylaniline. Subsequent deamination via controlled addition of sodium nitrite in ethanol or methanol at 5–10°C, followed by thermal regulation (40–50°C), produces 3-chloro-5-nitrotoluene with a reported yield of 80% after purification.

Key Reaction Conditions:

Oxidation to 3-Chloro-5-nitrobenzoic Acid

The methyl group of 3-chloro-5-nitrotoluene is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic aqueous conditions. This step, while not explicitly detailed in the cited patents, follows standard oxidation protocols for toluene derivatives.

Hypothetical Reaction Parameters:

-

Oxidizing Agent: KMnO₄ (3.0 equiv) in H₂SO₄ (1M)

-

Temperature: Reflux at 100°C for 6–8 hours

-

Yield: ~70–75% (estimated based on analogous oxidations).

Formation of 3-Chloro-5-nitrobenzoyl Chloride

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions. This step ensures high reactivity for subsequent amide formation.

Procedure:

-

Reagents: SOCl₂ (2.5 equiv), catalytic dimethylformamide (DMF)

-

Conditions: Reflux at 80°C for 2 hours, followed by solvent evaporation under reduced pressure.

Coupling with n-Butylamine

The acid chloride is reacted with n-butylamine in dichloromethane (DCM) in the presence of triethylamine (TEA) as a base, a method adapted from the Royal Society of Chemistry’s protocols.

Optimized Parameters:

-

Solvent: Dry DCM

-

Base: Triethylamine (2.0 equiv)

-

Temperature: 0°C initial cooling, followed by stirring at room temperature for 12 hours

-

Workup: Acidification with HCl, extraction with ethyl acetate, and column chromatography purification.

Experimental Procedures and Optimization

Preparation of 3-Chloro-5-nitrotoluene (Step-by-Step)

-

Chlorination:

-

Deamination:

Oxidation to 3-Chloro-5-nitrobenzoic Acid

Amide Formation

-

3-Chloro-5-nitrobenzoyl chloride (0.3 mol) in DCM (300 mL) is treated with n-butylamine (0.33 mol) and TEA (0.6 mol) at 0°C.

-

After 12 hours, the organic layer is washed with 1N HCl, dried (Na₂SO₄), and concentrated. The crude product is purified via silica gel chromatography (hexane/ethyl acetate 4:1).

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC: >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).

-

Melting Point: 142–144°C (uncorrected).

Challenges and Practical Considerations

Chemical Reactions Analysis

Types of Reactions

N-Butyl-3-chloro-5-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding hydroxy derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

Major Products Formed

Reduction: N-Butyl-3-chloro-5-aminobenzamide.

Substitution: N-Butyl-3-hydroxy-5-nitrobenzamide.

Hydrolysis: 3-Chloro-5-nitrobenzoic acid and n-butylamine.

Scientific Research Applications

N-Butyl-3-chloro-5-nitrobenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Medicine: Research into its potential as a therapeutic agent for various diseases, including cancer and bacterial infections, is ongoing.

Industry: It is utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-Butyl-3-chloro-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition of their activity. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with biological macromolecules contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Positioning

The positional isomerism of substituents on the benzene ring significantly influences the physicochemical and biological properties of nitrobenzamide derivatives. Below is a comparative analysis of N-Butyl-3-chloro-5-nitrobenzamide and its structural analogs:

Key Observations

- Heterocyclic vs. Benzene Core: Compounds like 2-N-Butylamino-5-nitropyridine replace the benzene ring with a pyridine ring, introducing nitrogen into the aromatic system. This enhances polarity and may influence redox behavior .

- Functional Group Variations : The replacement of the carboxamide group with an aniline (e.g., N-t-Butyl 2-bromo-4-nitroaniline) reduces hydrogen-bonding capacity, impacting crystallinity and intermolecular interactions .

Research Implications and Gaps

While structural data for these compounds are well-documented (), experimental studies on their biological activity, solubility, or thermal stability are absent in the provided evidence. Further research is required to:

- Correlate substituent positions with bioactivity (e.g., antimicrobial or enzyme inhibition).

- Explore crystallographic properties using tools like SHELX (), which is widely employed for small-molecule refinement.

Q & A

Q. What are the standard synthetic routes for N-Butyl-3-chloro-5-nitrobenzamide?

The compound is typically synthesized via amide coupling between 3-chloro-5-nitrobenzoyl chloride and n-butylamine. A Schotten-Baumann reaction under basic aqueous conditions (e.g., NaOH or NaHCO₃) is commonly employed to facilitate the nucleophilic acyl substitution. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. This method aligns with protocols used for structurally analogous benzamides, such as N-(3-chlorophenethyl)-4-nitrobenzamide .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm the presence of the n-butyl chain (δ ~0.8–1.5 ppm for CH₃ and CH₂ groups) and aromatic protons (δ ~7.5–8.5 ppm for nitro-substituted benzene).

- Mass Spectrometry (ESI or EI) : To verify the molecular ion peak ([M+H]⁺ or [M]⁺) and fragmentation patterns consistent with the nitro and chloro substituents.

- UV-Vis Spectroscopy : To assess electronic transitions influenced by the nitro group (λmax ~260–300 nm). These techniques are standard for benzamide derivatives, as demonstrated in studies on similar compounds .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXS (for structure solution) provides precise bond lengths, angles, and torsion angles. For example:

- The nitro group typically exhibits planar geometry (O-N-O angle ~125°).

- The chloro substituent’s position can be confirmed via electron density maps. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Crystallization solvents (e.g., DMSO or ethanol) must be compatible with the compound’s solubility .

Q. What methodologies optimize the reduction of the nitro group in this compound?

Catalytic hydrogenation (H₂/Pd-C in ethanol) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine. Key considerations:

- Catalyst selection : Pd-C avoids dehalogenation of the chloro group compared to Pt-based catalysts.

- Reaction monitoring : TLC or HPLC tracks progress to prevent over-reduction.

- Byproduct analysis : LC-MS identifies intermediates like hydroxylamines. Contradictions in yields may arise from solvent polarity or catalyst poisoning, requiring iterative optimization .

Q. How do substituent effects influence the biological activity of this compound?

Structure-activity relationship (SAR) studies involve:

- Nitro group modification : Replacing it with cyano or sulfonamide to assess antibacterial potency.

- Alkyl chain variation : Testing methyl, ethyl, or branched analogs for lipophilicity-driven membrane permeability.

- In vitro assays : MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution. Data interpretation requires multivariate analysis to decouple electronic (nitro) and steric (butyl) effects .

Q. What computational approaches predict the reactivity of the chloro substituent in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electrophilic aromatic substitution (EAS) : Activation energies for potential displacement by nucleophiles (e.g., OH⁻ or NH₃).

- Hammett parameters : Quantify electron-withdrawing effects of nitro and chloro groups on reaction rates. Solvent effects (PCM models) and transition-state geometries refine predictions. Experimental validation via kinetic studies (e.g., SNAr reactions in DMF) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.